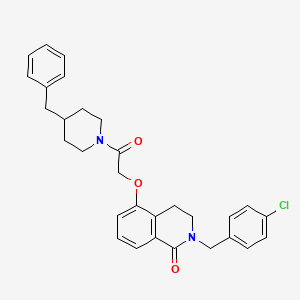
5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C30H31ClN2O3 and its molecular weight is 503.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H32N2O4
- Molecular Weight : 472.6 g/mol
- CAS Number : 903355-45-3
Research indicates that this compound may act as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine in the brain. Inhibition of these enzymes is crucial for enhancing cholinergic transmission, which is often impaired in neurodegenerative conditions such as Alzheimer's disease (AD) .
1. Neuroprotective Effects
Studies have shown that compounds similar to This compound exhibit neuroprotective properties. For instance, they may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative diseases .
2. Inhibition of Cholinesterases
The compound has been evaluated for its ability to inhibit AChE and BuChE. In vitro assays have demonstrated that it effectively inhibits these enzymes with IC50 values indicative of potent activity. For example, related compounds have shown IC50 values around 5.90 µM for AChE and 6.76 µM for BuChE . This dual inhibition is particularly beneficial for developing treatments for AD.
3. Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating cellular damage caused by reactive oxygen species (ROS). This activity contributes to its neuroprotective effects and supports its use in therapeutic applications targeting oxidative stress-related conditions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated significant reduction in neuronal apoptosis in models treated with the compound compared to controls. |
| Study 2 | Cholinesterase Inhibition | Reported IC50 values indicating effective inhibition of AChE and BuChE, supporting its potential use in AD treatment. |
| Study 3 | Antioxidant Properties | Showed that the compound reduced oxidative stress markers in neuronal cultures, suggesting protective effects against neurodegeneration. |
Eigenschaften
IUPAC Name |
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClN2O3/c31-25-11-9-24(10-12-25)20-33-18-15-26-27(30(33)35)7-4-8-28(26)36-21-29(34)32-16-13-23(14-17-32)19-22-5-2-1-3-6-22/h1-12,23H,13-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJXQKBLULYDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














